molecular formula C10H9N3O2 B15258316 1-Methyl-4-(3-nitrophenyl)-1H-pyrazole

1-Methyl-4-(3-nitrophenyl)-1H-pyrazole

Cat. No.: B15258316
M. Wt: 203.20 g/mol
InChI Key: DIZXSGZXXGNWCV-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-nitrophenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a nitrophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(3-nitrophenyl)-1H-pyrazole typically involves the nitration of pyrazole derivatives. One common method is the electrophilic nitration of 1-methyl-4-phenylpyrazole using a mixture of nitric acid and sulfuric acid . The reaction conditions often require careful control of temperature and concentration to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and safety. Additionally, green chemistry approaches, such as using less hazardous reagents and solvents, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(3-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

1-Methyl-4-(3-nitrophenyl)-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-4-(3-nitrophenyl)-1H-pyrazole exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in microbial metabolic pathways. The nitro group plays a crucial role in these interactions, often undergoing reduction to form reactive intermediates that disrupt cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-(3-nitrophenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

1-methyl-4-(3-nitrophenyl)pyrazole

InChI

InChI=1S/C10H9N3O2/c1-12-7-9(6-11-12)8-3-2-4-10(5-8)13(14)15/h2-7H,1H3

InChI Key

DIZXSGZXXGNWCV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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